

2-Bromo-6-fluoro-3-isopropoxypyhenylboronic acid mass spectrometry analysis

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Compound of Interest

Compound Name:	2-Bromo-6-fluoro-3-isopropoxypyhenylboronic acid
Cat. No.:	B1286891

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of **2-Bromo-6-fluoro-3-isopropoxypyhenylboronic acid**, a compound of interest in drug discovery and development. This document outlines suitable analytical techniques, predicted fragmentation patterns, and detailed experimental protocols.

Introduction

2-Bromo-6-fluoro-3-isopropoxypyhenylboronic acid (Molecular Formula: $C_9H_{11}BBrFO_3$, Molecular Weight: 276.9 g/mol) is a versatile building block in medicinal chemistry.^[1] Accurate mass determination and structural elucidation are critical for its quality control and for tracking its incorporation in synthetic pathways. Mass spectrometry is an indispensable tool for these purposes. However, the analysis of boronic acids can be challenging due to their propensity to form cyclic boroxines through dehydration, which can complicate spectral interpretation.^{[2][3]} This guide explores appropriate mass spectrometry methodologies to mitigate these challenges and obtain reliable data.

Recommended Mass Spectrometry Approaches

Several ionization techniques can be employed for the analysis of **2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid**. The choice of method will depend on the sample purity, the desired level of structural information, and the available instrumentation.

- Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar compounds like boronic acids and is compatible with liquid chromatography (LC-MS). It typically produces protonated molecules $[M+H]^+$, sodium adducts $[M+Na]^+$, or deprotonated molecules $[M-H]^-$.^[2] An ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry (UHPLC-ESI-MS) method is highly recommended for high-throughput analysis and to minimize the in-source formation of boroxines and solvent adducts.^[4]
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent chromatographic separation and detailed fragmentation patterns through electron ionization (EI). However, derivatization is mandatory for boronic acids to increase their volatility and prevent boroxine formation.^[2] Silylation is a common derivatization strategy.^[2]
- Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a sensitive technique suitable for complex mixtures. For boronic acids, the matrix itself can sometimes act as a derivatizing agent, forming adducts that simplify the spectra.^[3]

This guide will focus on the UHPLC-ESI-MS approach due to its high throughput and reduced need for derivatization.^[4]

Predicted Mass Spectrum and Fragmentation

Under positive ion ESI conditions, the expected protonated molecule $[M+H]^+$ would have a monoisotopic m/z of 277.00. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with a second peak at m/z 279.00 ($[M+2+H]^+$) of nearly equal intensity.

The fragmentation of the parent ion in MS/MS analysis can be predicted based on the structure of **2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid**. Key fragmentation pathways would likely involve the loss of the isopropoxy group, the boronic acid moiety, and potentially rearrangements of the aromatic ring.

Table 1: Predicted m/z Values of Parent Ion and Major Fragments

m/z (Predicted)	Ion Formula	Description
277.00 / 279.00	$[\text{C}_9\text{H}_{12}\text{BBrFO}_3]^+$	Protonated molecular ion $[\text{M}+\text{H}]^+$ with Br isotopic pattern
235.00 / 237.00	$[\text{C}_6\text{H}_5\text{BBrFO}_2]^+$	Loss of propene (C_3H_6) from the isopropoxy group
217.00 / 219.00	$[\text{C}_6\text{H}_4\text{BBrFO}]^+$	Loss of propene and water ($\text{C}_3\text{H}_6 + \text{H}_2\text{O}$)
195.00 / 197.00	$[\text{C}_6\text{H}_4\text{BrF}]^+$	Loss of the isopropoxy and boronic acid groups
175.00	$[\text{C}_6\text{H}_4\text{FO}_3\text{B}]^+$	Loss of Bromine
116.00	$[\text{C}_6\text{H}_4\text{F}]^+$	Loss of isopropoxy, boronic acid, and bromine groups

Experimental Protocol: UHPLC-ESI-MS

This protocol is adapted from established methods for the analysis of a broad range of boronic acids.^[4]

4.1. Sample Preparation

- Dissolve approximately 1 mg of **2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid** in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water to create a 100 $\mu\text{g}/\text{mL}$ stock solution.
- Further dilute the stock solution to a final concentration of 1-10 $\mu\text{g}/\text{mL}$ using the same solvent mixture.
- To aid ionization in positive ion mode, add 0.1% formic acid to the final solution.

4.2. Instrumentation and Conditions

- UHPLC System: An Acquity BEH C18 column (or equivalent) is suitable for separation.
- Mobile Phase A: 10 mM Ammonium acetate in water

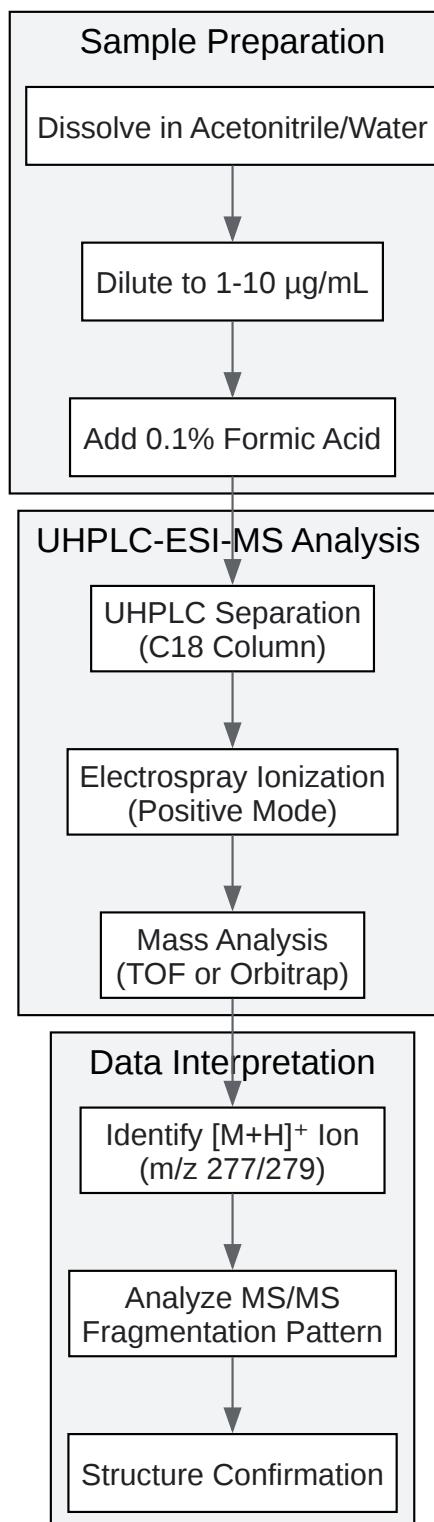
- Mobile Phase B: Acetonitrile
- Gradient: A linear gradient appropriate for the separation of the analyte from any impurities. A rapid gradient of 5% to 95% B over 1 minute can be used for high-throughput analysis.[\[4\]](#)
- Flow Rate: 0.3 - 0.5 mL/min
- Column Temperature: 30 - 40 °C
- Injection Volume: 1 - 5 µL
- Mass Spectrometer: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.0 - 4.0 kV
- Cone Voltage: 20 - 40 V
- Source Temperature: 120 - 150 °C
- Desolvation Temperature: 350 - 450 °C
- Desolvation Gas Flow: 600 - 800 L/hr
- Mass Range: m/z 50 - 500

Data Analysis and Interpretation

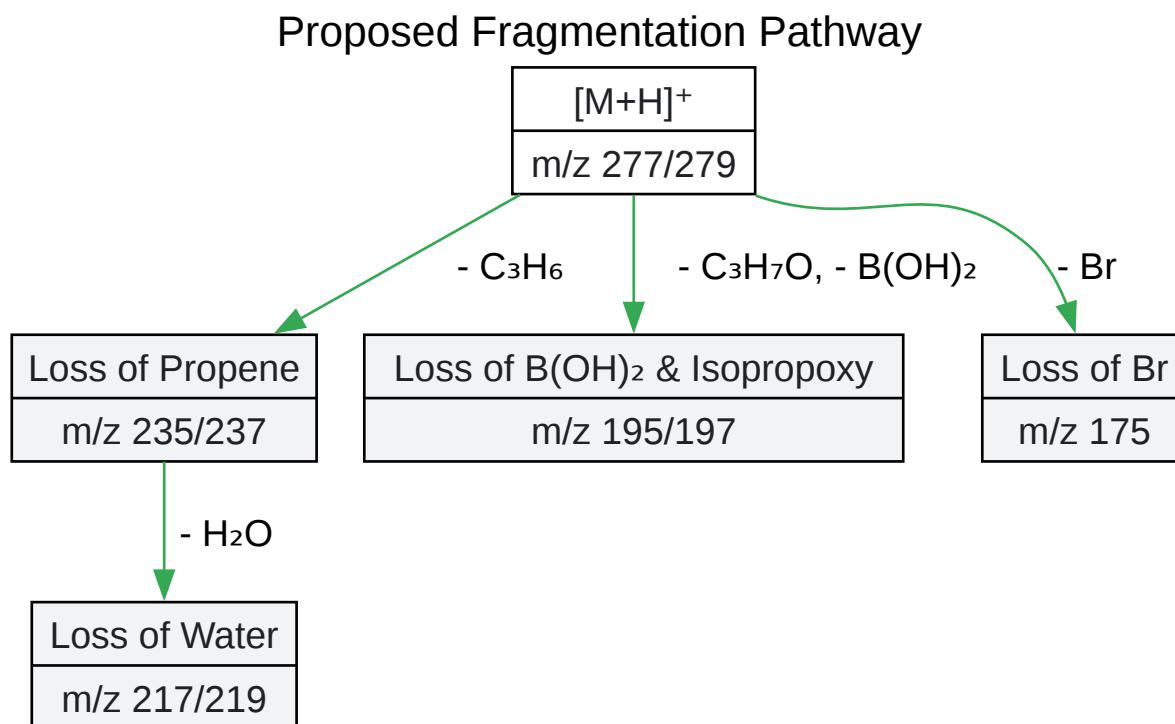
The acquired data should be processed to identify the peak corresponding to the protonated molecule of **2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid**, confirming its characteristic bromine isotopic pattern. MS/MS fragmentation data should then be used to confirm the structure by matching the observed fragment ions with the predicted values in Table 1 and the fragmentation pathway illustrated below.

Visualizations

Mass Spectrometry Analysis Workflow

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Caption: Workflow for the UHPLC-ESI-MS analysis of **2-Bromo-6-fluoro-3-isopropoxyphenylboronic acid**.



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